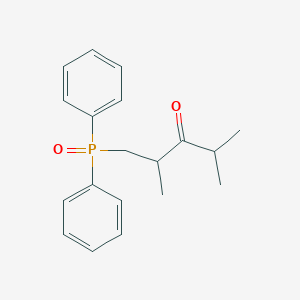
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one is an organophosphorus compound characterized by the presence of a phosphoryl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one typically involves the reaction of diphenylphosphoryl chloride with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be employed in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one involves its ability to interact with various molecular targets through its phosphoryl group. This interaction can modulate the activity of enzymes or other proteins involved in critical biochemical pathways. The compound’s effects are mediated by its binding affinity and the specific nature of the target molecules.
Comparison with Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic reactions.
Diphenylphosphoryl chloride: A precursor in the synthesis of various organophosphorus compounds.
1,1’-Bis(diphenylphosphino)ferrocene: Commonly used as a ligand in homogeneous catalysis.
Uniqueness: 1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable tool in synthetic chemistry and materials science.
Biological Activity
1-(Diphenylphosphoryl)-2,4-dimethylpentan-3-one is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound is characterized by a diphenylphosphoryl group attached to a ketone structure. Its molecular formula is C16H19O2P, and it has a molecular weight of approximately 290.3 g/mol. The presence of the diphenylphosphoryl moiety suggests potential interactions with biological systems, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to act as a protein kinase inhibitor . Protein kinases are critical regulators of cell signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. Inhibition of these kinases can lead to therapeutic effects in various diseases, particularly cancer.
Key Mechanisms:
- Inhibition of MAP Kinase Pathway : The compound may interfere with the mitogen-activated protein (MAP) kinase signaling pathway, which is crucial for cellular responses to external stimuli. Dysregulation of this pathway is often implicated in cancer progression .
- Regulation of Apoptosis : By modulating protein kinases involved in apoptosis, the compound could promote programmed cell death in cancer cells, thereby inhibiting tumor growth .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant anti-cancer properties. It has been studied for its effects on various types of cancer cells including:
- Acute Myelogenous Leukemia (AML)
- Chronic Myelogenous Leukemia (CML)
- Melanoma
- Non-Small Cell Lung Cancer (NSCLC)
Case Studies
- Anti-Cancer Efficacy : A study demonstrated that treatment with this compound resulted in reduced viability of AML cells by inducing apoptosis through the activation of caspase pathways .
- Inhibition of Tumor Growth : In vivo studies showed that administration of the compound led to significant tumor regression in mouse models bearing human cancer xenografts .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
CAS No. |
89358-78-1 |
|---|---|
Molecular Formula |
C19H23O2P |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C19H23O2P/c1-15(2)19(20)16(3)14-22(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3 |
InChI Key |
OPGLFRHQTQDSES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















